

# Spectroscopic Profile of Butyl Phenylacetate: A Technical Guide

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## Compound of Interest

Compound Name: Butyl phenylacetate

Cat. No.: B086620

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Butyl phenylacetate** (CAS No. 122-43-0), a compound of interest in various scientific disciplines. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

## Chemical Structure and Properties

- IUPAC Name: butyl 2-phenylacetate[1][2]
- Synonyms: Butyl benzeneacetate, n-**Butyl phenylacetate**[2]
- Molecular Formula:  $C_{12}H_{16}O_2$ [2]
- Molecular Weight: 192.25 g/mol [2]
- Appearance: Colorless liquid[2]

## Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for **Butyl phenylacetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Butyl phenylacetate**.

### $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.38 - 7.20	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.08	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
3.59	s	2H	Ph-CH <sub>2</sub> -COO-
1.68 - 1.55	m	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.45 - 1.30	m	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.92	t	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

### $^{13}\text{C}$ NMR Data

Chemical Shift (ppm)	Assignment
171.7	C=O
134.3	Aromatic C (quaternary)
129.2	Aromatic CH
128.5	Aromatic CH
127.1	Aromatic CH
64.8	-O-CH <sub>2</sub> -
41.5	Ph-CH <sub>2</sub> -
30.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -
19.1	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
13.6	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Butyl phenylacetate** was obtained for a neat liquid sample.

IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3090, 3065, 3032	Medium	Aromatic C-H stretch
2960, 2935, 2874	Strong	Aliphatic C-H stretch
1736	Strong	C=O stretch (Ester)
1605, 1497	Medium	C=C stretch (Aromatic ring)
1455	Medium	CH <sub>2</sub> bend
1380	Medium	CH <sub>3</sub> bend
1255, 1158	Strong	C-O stretch (Ester)
748, 699	Strong	C-H out-of-plane bend (Monosubstituted benzene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

### Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
192	< 5	[M] <sup>+</sup> (Molecular Ion)
117	10	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	15	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
57	45	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)
43	20	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
29	25	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

Sample Preparation:

A solution of **Butyl phenylacetate** was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

- Instrument: Varian A-60D NMR Spectrometer or equivalent<sup>[2]</sup>
- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS) at 0 ppm
- $^1\text{H}$  NMR:
  - Frequency: 300 MHz
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Pulse Width:  $30^\circ$
- $^{13}\text{C}$  NMR:
  - Frequency: 75 MHz
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Pulse Program: Standard proton-decoupled pulse sequence

## FT-IR Spectroscopy

### Sample Preparation:

A drop of neat **Butyl phenylacetate** was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

### Instrumentation and Acquisition Parameters:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum One)
- Technique: Transmission
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- Background: A background spectrum of the clean salt plates was recorded prior to the sample analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

A dilute solution of **Butyl phenylacetate** was prepared in dichloromethane (DCM) at a concentration of approximately 1 mg/mL.

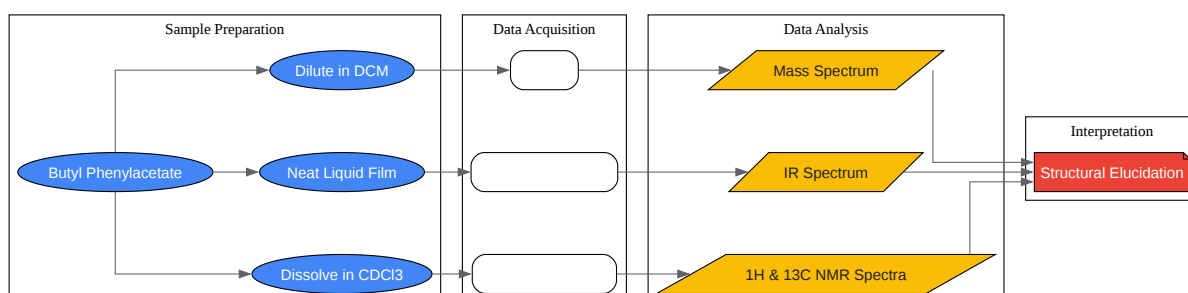
### Instrumentation and Acquisition Parameters:

- Gas Chromatograph: Agilent 7890A GC system or equivalent
- Mass Spectrometer: Agilent 5975C MS detector or equivalent
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or similar non-polar column
- Injector Temperature: 250  $^{\circ}\text{C}$

- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 min
  - Ramp: 10 °C/min to 280 °C
  - Final hold: 5 min at 280 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-550

## Data Interpretation Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data presented in this guide.



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Caption: General workflow for spectroscopic analysis of **Butyl phenylacetate**.

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## References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Butyl phenylacetate | C<sub>12</sub>H<sub>16</sub>O<sub>2</sub> | CID 31210 - PubChem [pubchem.ncbi.nlm.nih.gov]
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